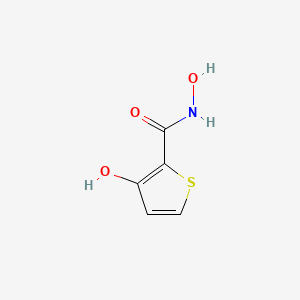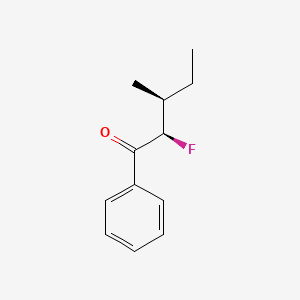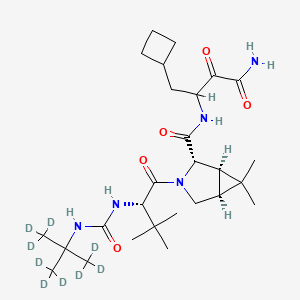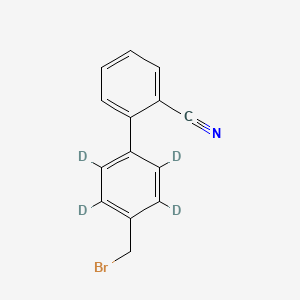
Chinolinsäure-d3
Übersicht
Beschreibung
2,3-Pyridinedicarboxylic Acid-d3 (Major), also known as Quinolinic acid-d3, is a compound with the molecular formula C7H5NO4 . It is a dicarboxylic derivative of pyridine . The compound has a molecular weight of 170.14 g/mol .
Synthesis Analysis
The synthesis of 2,3-Pyridinedicarboxylic Acid-d3 (Major) has been reported in several studies . For instance, one method involves the nitric acid oxidation of the appropriately substituted quinoline precursor in the presence of a catalytic amount of Manganese .Molecular Structure Analysis
The molecular structure of 2,3-Pyridinedicarboxylic Acid-d3 (Major) includes a pyridine ring substituted by carboxy groups at positions 2 and 3 . The IUPAC name for this compound is 4,5,6-trideuteriopyridine-2,3-dicarboxylic acid .Physical And Chemical Properties Analysis
The compound has several computed properties, including a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 170.04068788 g/mol .Wissenschaftliche Forschungsanwendungen
Neurotoxizität und Krankheitsrelevanz
Chinolinsäure ist ein Agonist an N-Methyl-D-Aspartat-Rezeptoren und ist an der Regulierung der neuronalen Lebensfähigkeit oder des Zelltods beteiligt . Es wird mit neurologischen und psychiatrischen Erkrankungen in Verbindung gebracht, die mit dem Krankheitszustand (wie bei der Huntington-Krankheit) oder der kognitiven Funktion korrelieren .
Rolle bei neurodegenerativen Erkrankungen
Der Kynurenin-Weg, der die essentielle Aminosäure Tryptophan metabolisiert, produziert Chinolinsäure. Dieser Weg ist mit neurodegenerativen Erkrankungen verbunden .
Modulator des oxidativen Stresses
Chinolinsäure ist dafür bekannt, reaktive Sauerstoffspezies (ROS) zu produzieren. Diese ROS entstehen in Reaktionen, die von Übergangsmetallen, insbesondere Eisen (Fe), katalysiert werden. Chinolinsäure kann Koordinationskomplexe mit Eisen bilden .
Beteiligung an psychiatrischen Störungen
Studien haben gezeigt, dass Chinolinsäure an vielen psychiatrischen Störungen beteiligt sein kann .
Rolle in der Energiespeichertechnologie
Pyridin-2,3-dicarbonsäure, ein Synonym für Chinolinsäure, wurde bei der Synthese eines Bi-Linker-Nickel-MOF verwendet. Dieser MOF wurde auf seinen potenziellen Einsatz in Hybrid-Superkondensatoren untersucht, wodurch er für eine Vielzahl praktischer Anwendungen geeignet ist .
Photolumineszenzeigenschaften
Pyridin-2,3-dicarbonsäure zeigte nach Anregung bei 419 nm eine blaue Lichtemission mit einem Maximum bei 459 nm. Die Emission des Liganden wurde auf die intraliganden (IL) n→π* Übergänge zurückgeführt .
Anti-Helicobacter pylori-Aktivität
Neue Bi(III)-Koordinations-Polymere mit Pyridin-2,3-dicarbonsäure haben eine Anti-Helicobacter pylori-Aktivität gezeigt .
Rolle bei Entzündung und Neuropathologie
Chinolinsäure ist an Entzündungs- und Neuropathologieprozessen beteiligt .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for the research and application of 2,3-Pyridinedicarboxylic Acid-d3 (Major) are not explicitly stated in the available literature, the compound’s properties suggest potential uses in various fields of study. For instance, its role as a dicarboxylic derivative of pyridine suggests potential applications in organic chemistry and biochemistry .
Wirkmechanismus
Target of Action
Quinolinic acid-d3, also known as 2,3-Pyridinedicarboxylic Acid-d3 or 4,5,6-trideuteriopyridine-2,3-dicarboxylic acid, primarily targets the N-methyl-D-aspartate receptors (NMDARs) . NMDARs are a type of ionotropic glutamate receptor that play a crucial role in learning and memory by regulating the flow of ions through the cell membrane .
Mode of Action
Quinolinic acid-d3 acts as an agonist at NMDARs . It binds to these receptors and activates them, leading to an influx of calcium ions into the neuron . This can result in neuronal depolarization and potentially neurodegeneration .
Biochemical Pathways
Quinolinic acid-d3 is a downstream product of the kynurenine pathway , which metabolizes the essential amino acid tryptophan . The kynurenine pathway is a major factor in regulating neuronal viability or death . Abnormal function of this pathway, such as overproduction of quinolinic acid, has been linked to neurological and psychiatric disorders .
Pharmacokinetics
It is known that it is synthesized from tryptophan via the kynurenine pathway . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of NMDARs by quinolinic acid-d3 can lead to neuronal damage and potentially neurodegeneration . This is due to the excessive influx of calcium ions, which can cause excitotoxicity . This mechanism has been implicated in various neurological diseases, such as Alzheimer’s disease, depression, and stroke .
Action Environment
The action of quinolinic acid-d3 can be influenced by various environmental factors. For instance, the presence of pro-inflammatory proteins such as cytokines can increase the production of quinolinic acid, leading to an overactivation of NMDARs . Additionally, the gut microbiota can also influence the kynurenine pathway and thus the production of quinolinic acid .
Biochemische Analyse
Biochemical Properties
Quinolinic acid-d3, like its non-deuterated form, is an endogenous NMDA receptor agonist . It interacts with NMDA receptors, which are a type of glutamate receptor . The interaction of Quinolinic acid-d3 with these receptors can lead to depolarization and neurodegeneration .
Cellular Effects
Quinolinic acid-d3 can have significant effects on various types of cells and cellular processes. It influences cell function by acting as an agonist at NMDA receptors . This can lead to neuronal damage by promoting depolarization and an excessive influx of calcium . It also stimulates hypertrophy and proliferation of astrocytes, leading to an increased release of cytokines and inhibition of glutamate reuptake .
Molecular Mechanism
The molecular mechanism of Quinolinic acid-d3 involves its action as an NMDA receptor agonist . It binds to NMDA receptors, leading to their activation . This can result in neuronal damage due to excessive calcium influx .
Temporal Effects in Laboratory Settings
The effects of Quinolinic acid-d3 can change over time in laboratory settings. For instance, it has been shown to cause changes in the production of reactive oxygen species, activities of antioxidant enzymes, and damage to proteins and lipids .
Dosage Effects in Animal Models
In animal models, the effects of Quinolinic acid-d3 can vary with different dosages . For example, rats administered with Quinolinic acid-d3 showed behavioral changes, neurodegeneration, and cellular damage .
Metabolic Pathways
Quinolinic acid-d3 is involved in the kynurenine pathway, which metabolizes the amino acid tryptophan . It is a downstream product of this pathway .
Transport and Distribution
It is known that within the brain, Quinolinic acid is produced only by activated microglia and macrophages .
Subcellular Localization
The subcellular localization of Quinolinic acid-d3 is not well-defined. Given its role as an NMDA receptor agonist, it is likely to be found in areas where these receptors are present .
Eigenschaften
IUPAC Name |
4,5,6-trideuteriopyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/i1D,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAWHXHKYYXBSV-CBYSEHNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])C(=O)O)C(=O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733249 | |
| Record name | (~2~H_3_)Pyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138946-42-6 | |
| Record name | (~2~H_3_)Pyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


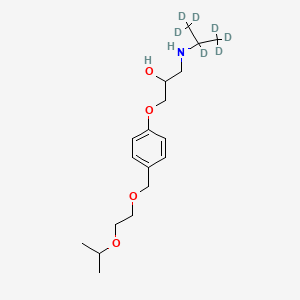
![1-Amino-2-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B585485.png)
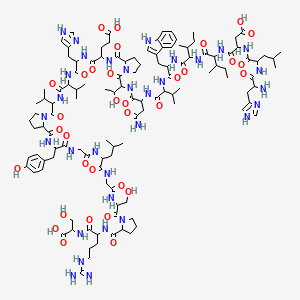

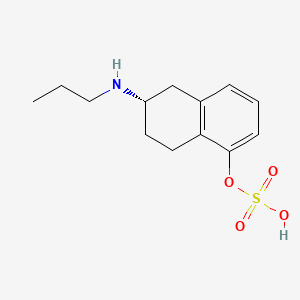
![7-Chloro-3-isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B585493.png)
![(1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane](/img/structure/B585495.png)
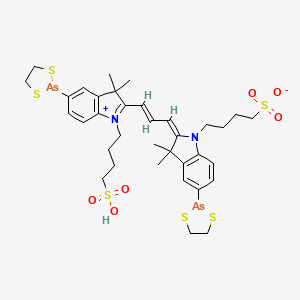
![4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide](/img/structure/B585500.png)
